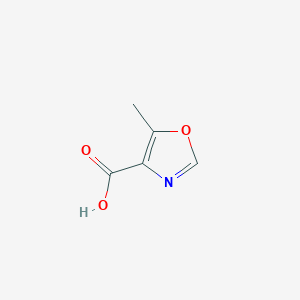

5-Methyl-1,3-oxazol-4-carbonsäure

Übersicht

Beschreibung

5-Methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5NO3 It is a derivative of oxazole, which is a five-membered ring containing one oxygen and one nitrogen atom

Wissenschaftliche Forschungsanwendungen

5-Methyl-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazole derivatives.

Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to produce oxazoles.

Van Leusen Reaction: This reaction involves the use of tosylmethyl isocyanide (TosMIC) with aldehydes to synthesize oxazoles.

Industrial Production Methods

Industrial production methods for 5-methyl-1,3-oxazole-4-carboxylic acid typically involve large-scale adaptations of the above synthetic routes. These methods are optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 5-Methyl-1,3-oxazole-4-carboxylic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the oxazole ring can be functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted oxazole derivatives.

Wirkmechanismus

The mechanism of action of 5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methyl-5-oxazolecarboxylic acid

- 5-Methylisoxazole-3-carboxylic acid

- 2,5-Disubstituted oxazole derivatives

Uniqueness

5-Methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Biologische Aktivität

5-Methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5-Methyl-1,3-oxazole-4-carboxylic acid features a five-membered oxazole ring with a carboxylic acid functional group. Its molecular formula is , and it possesses unique properties that enable it to interact with various biological targets.

The biological activity of 5-methyl-1,3-oxazole-4-carboxylic acid is primarily attributed to:

- Enzyme Interaction : The oxazole ring can modulate the activity of enzymes by acting as a competitive inhibitor or an allosteric modulator.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

These interactions can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that 5-methyl-1,3-oxazole-4-carboxylic acid exhibits significant antimicrobial activity against various pathogens. For instance, its derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Klebsiella pneumoniae | 100 | |

| Bacillus cereus | 60 |

The minimum inhibitory concentration (MIC) values indicate that the compound can inhibit bacterial growth effectively at relatively low concentrations.

Anticancer Activity

Research has also indicated potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including:

- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in certain cancer cells.

- Apoptotic Pathways : Induction of caspase activation leading to programmed cell death has been documented .

Study on Antimicrobial Efficacy

A study published in Oriental Journal of Chemistry synthesized derivatives of 5-methyl-1,3-oxazole-4-carboxylic acid and tested their antibacterial properties. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like gentamicin .

Study on Anticancer Properties

In another investigation, the compound was tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 100 μM. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Eigenschaften

IUPAC Name |

5-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIACATCUODRSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463242 | |

| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103879-58-9 | |

| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-methyl-1,3-oxazole-4-carboxylic acid in the synthesis of berninamycin B?

A: 5-Methyl-1,3-oxazole-4-carboxylic acid is a key building block in the construction of the main dehydrohexapeptide segment of berninamycin B []. This segment (specifically, compound 2 in the paper) represents a significant portion of the antibiotic's structure. The researchers successfully incorporated two units of 5-methyl-1,3-oxazole-4-carboxylic acid into this segment, demonstrating its importance in achieving the synthesis of this complex molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.